N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(10-15-28-16-11-23)20-6-2-1-3-7-20)26-17-19-5-4-12-25-21(19)18-8-13-24-14-9-18/h1-9,12-14H,10-11,15-17H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBCDOYISTHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, with the CAS number 2034254-12-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2 |
| Molecular Weight | 373.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Anticancer Activity : In vitro assays have indicated potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar bipyridine structures have shown activity against breast cancer cells, suggesting that the target compound may have comparable efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. This includes potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Assays : In a study analyzing various small molecules, compounds structurally similar to this compound demonstrated significant cytotoxicity in MTT assays against multiple cancer cell lines. The most effective analogs showed IC50 values in the low micromolar range .
- Selectivity for Cancer Cell Lines : Research indicates that certain derivatives exhibit selectivity for specific cancer types. For example, one compound was more effective against MDA-MB-231 breast cancer cells compared to LNCaP prostate cancer cells, highlighting the importance of structural variations in determining biological activity .
- Inhibition of IL-6 Signaling : Similar compounds have been shown to selectively inhibit IL-6 signaling pathways at lower concentrations, which is significant given IL-6's role in promoting tumor growth and metastasis. This suggests that this compound might also exhibit this mechanism .
Future Directions
The ongoing research into this compound focuses on:
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the bipyridine and tetrahydropyran structures affect biological activity will be crucial for optimizing efficacy.
- In Vivo Studies : Further investigations are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its therapeutic potential.
- Combination Therapies : Exploring the effects of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for resistant cancer types.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
JNJ-47965567
- Structure : 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide .
- Key Differences :
- Replaces the bipyridinylmethyl group with a phenylthio-pyridine moiety.
- Incorporates a piperazinyl substituent on the pyran ring instead of a phenyl group.
- Implications :
- The piperazine group may enhance solubility and CNS penetration due to its basic nitrogen.
- The phenylthio group could influence metabolic stability compared to the bipyridine core.
(S)-L-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine
- Structure : A patented bipyridine derivative with difluoromethyl and ether-linked substituents .
- Key Differences :
- Features a 2,4'-bipyridin core but with difluoromethyl groups and an ether-oxygen linkage.
- Lacks the pyran-carboxamide scaffold.
- Implications :
- Difluoromethyl groups may improve metabolic resistance and lipophilicity.
- The ether linkage could reduce hydrogen-bonding capacity compared to carboxamides.
N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
- Structure : Contains a urea-functionalized phenyl group attached to the pyran-carboxamide .
- Key Differences :
- Replaces the bipyridinylmethyl group with a fluorophenyl-urea substituent.
- Includes an N-methyl group on the carboxamide.
- Fluorine substitution increases electronegativity and bioavailability.
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Selected Analogs
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
